8-Methoxy-2,5-dimethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences
The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of many important molecules. frontiersin.orgjddtonline.info Its prevalence in natural products, pharmaceuticals, and functional materials underscores its versatility and importance. nih.govrsc.orgresearchgate.net In medicinal chemistry, quinoline and its derivatives are recognized as a "privileged scaffold" due to their ability to interact with a diverse range of biological targets. tandfonline.comnih.gov This has led to the development of numerous drugs with a quinoline core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.govorientjchem.org
The significance of the quinoline scaffold can be attributed to several key features:
Structural Rigidity and Aromaticity: The fused ring system provides a rigid framework that can be precisely functionalized to optimize binding with biological targets. Its aromatic nature allows for various electronic interactions, including π-π stacking.
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. chem960.com
Synthetic Accessibility: A variety of well-established synthetic methods allow for the facile construction and modification of the quinoline ring system, enabling the creation of large libraries of derivatives for screening. tandfonline.comfrontiersin.org
Modulation of Physicochemical Properties: The scaffold can be readily substituted at various positions, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.
The enduring importance of the quinoline scaffold in science is evident in the continuous research efforts to explore new derivatives and their potential applications. nih.govnih.gov
Overview of 8-Methoxy-2,5-dimethylquinoline as a Key Quinoline Derivative and its Analogues
This compound is a specific derivative of the quinoline scaffold, characterized by a methoxy (B1213986) group at the 8-position and methyl groups at the 2- and 5-positions. These substitutions significantly influence the molecule's chemical and physical properties. The electron-donating methoxy group can affect the electron density of the aromatic system, while the methyl groups contribute to its lipophilicity and can influence its binding to target proteins.
In research, this compound and its analogues are investigated for their potential biological activities. For instance, a closely related analogue, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been studied for its potential as an antitumor agent. mdpi.comnih.govmpu.edu.mo This research highlights how modifications to the core quinoline structure can lead to compounds with specific biological functions. The study of such analogues, where substituents are systematically varied (e.g., comparing 8-methoxy with 8-fluoro derivatives), is a common strategy in medicinal chemistry to understand structure-activity relationships and to optimize the desired properties of a lead compound.
The synthesis of this compound can be achieved through various organic chemistry reactions, often involving cyclization strategies. The characterization of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Historical Context of Quinoline Derivatives in Scientific Discovery
The history of quinoline derivatives is deeply intertwined with the development of medicinal chemistry. The story begins with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net Quinine was the first effective treatment for malaria and remained a crucial therapeutic agent for over a century. researchgate.netglobalresearchonline.net This discovery sparked significant interest in the chemical structure of quinine and led to the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine, in the 20th century. rsc.orgglobalresearchonline.net
The initial discovery of quinoline itself is credited to Friedlieb Ferdinand Runge, who isolated it from coal tar in 1834. rsc.orgwikipedia.org Later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" through the distillation of quinine. wikipedia.org It was eventually recognized that these were the same compound. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2,5-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXKKFVQPSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 8 Methoxy 2,5 Dimethylquinoline and Its Analogues
Traditional and Modern Synthetic Approaches to the Quinoline (B57606) Core
The construction of the quinoline nucleus is a well-explored area of organic synthesis, with a rich history of named reactions that have been refined over decades. These traditional methods, while foundational, often face challenges such as harsh reaction conditions and the use of hazardous materials. tandfonline.comnih.govnih.gov In response, the principles of green chemistry have catalyzed the development of more benign and efficient synthetic strategies. tandfonline.comtandfonline.comijpsjournal.com
Conventional Reaction Pathways
The classical syntheses of quinolines are cornerstone reactions in organic chemistry, providing fundamental routes to this important heterocyclic scaffold. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.
Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, first reported by Czech chemist Zdenko Hans Skraup. nih.govwikipedia.org The reaction typically involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org Though effective for producing unsubstituted quinolines, the reaction is notoriously vigorous. wikipedia.orgresearchgate.net Modifications, such as using arsenic acid as a milder oxidizing agent or altering the addition of reactants, have been developed to control the reaction's exothermicity and improve yields. wikipedia.orgresearchgate.netscispace.com
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and is considered a more general method for preparing substituted quinolines. nih.govwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol (B89426) condensation. wikipedia.orgthieme-connect.com The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org While versatile, the mechanism can be complex and dependent on the specific reactants and conditions. wikipedia.orgresearchgate.net
Combes Quinoline Synthesis : First reported in 1888, the Combes synthesis is unique in its use of a β-diketone, which reacts with an aniline under acidic conditions. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a 2,4-substituted quinoline. wikipedia.org Concentrated sulfuric acid is commonly used as the catalyst. wikipedia.org
Friedländer Synthesis : This is one of the most direct and widely used methods for synthesizing substituted quinolines. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. wikipedia.orgorganic-chemistry.org The condensation is followed by a cyclodehydration step, which can be catalyzed by either acids or bases. organic-chemistry.orgresearchgate.net The simplicity and high efficiency of the Friedländer synthesis have made it a popular choice, with numerous modifications developed to improve its scope and sustainability. wikipedia.orgnih.gov
| Synthesis Name | Key Reactants | Typical Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Strong acid (e.g., H₂SO₄), Heat | Unsubstituted or simple quinolines | wikipedia.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (Lewis or Brønsted), Heat | 2- and/or 4-substituted quinolines | wikipedia.org |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄), Heat | 2,4-Disubstituted quinolines | wikipedia.org |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalyst, Heat | Polysubstituted quinolines | wikipedia.org |
Green Chemistry Principles in Quinoline Synthesis
The paradigm of green chemistry has significantly influenced the evolution of quinoline synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. tandfonline.comresearchgate.net This has led to the development of innovative methodologies that are both environmentally and economically advantageous. tandfonline.comijpsjournal.com
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Aniline, Aldehyde, Alkyne | Molecular Iodine | Substituted quinolines | Direct synthesis from simple precursors | nih.gov |
| Naphthylamine, Aldehyde, β-Ketoester | Camphorsulfonic acid (CSA) | Benzo[f]quinolines | Atom-economical, avoids high-energy intermediates | nih.gov |
| Aromatic Aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, Microwave Irradiation | Tetrahydropyrimido[4,5-b]quinolones | Metal-free, rapid, high yield | nih.gov |
| Formyl-quinoline, Primary Heterocyclic Amine, Cyclic 1,3-Diketone | DMF, Microwave Irradiation | Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines | Catalyst-free, rapid, access to diverse hybrids | acs.org |
Eliminating volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and simplifies product purification. tandfonline.com Solvent-free, or neat, reactions are often conducted by heating the reactants together, sometimes in the presence of a solid catalyst. tandfonline.comtandfonline.com The Friedländer annulation, for example, has been successfully performed under solvent-free conditions using catalysts like p-toluenesulfonic acid or bismuth(III) chloride, often with microwave irradiation to accelerate the reaction. organic-chemistry.orgresearchgate.net
The use of alternative energy sources like microwave (MW) irradiation and ultraviolet (UV) light has revolutionized organic synthesis. nih.govnih.gov
Microwave-Assisted Synthesis : MW heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. nih.govnih.govacs.org This technique has been widely applied to various quinoline syntheses, including the Friedländer, Skraup, and multicomponent reactions. nih.govnih.govtandfonline.com The combination of MCRs with microwave assistance is a particularly effective green strategy. beilstein-journals.orgnih.govacs.org
Ultraviolet Irradiation : While less common for the primary construction of the quinoline ring, UV light can be employed in specific synthetic steps. For instance, visible-light-mediated photocatalysis has been used for the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to yield quinolines, offering a green alternative to traditional oxidation methods. organic-chemistry.org
The development of environmentally benign and recyclable catalysts is a cornerstone of sustainable synthesis. tandfonline.comresearchgate.net This approach minimizes waste and reduces the reliance on toxic or expensive catalysts.
Solid Acid Catalysts : Reusable solid acid catalysts, such as silica-propylsulfonic acid or Amberlyst-15 resin, have been effectively used in the Friedländer synthesis. nih.govtandfonline.com These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times with minimal loss of activity. nih.govtandfonline.comtandfonline.com
Biodegradable Catalysts : Natural and biodegradable catalysts like chitosan-SO3H have been employed for the Friedländer annulation, offering an eco-friendly alternative. researchgate.net Formic acid has also been explored as a green catalyst for quinoline synthesis. ijpsjournal.com
Nanocatalysts : Nanoparticle-based catalysts are gaining attention due to their high surface area and catalytic activity. For instance, titanium dioxide nanoparticles have been used to catalyze the green synthesis of quinoline derivatives. tandfonline.com
| Catalyst | Reaction | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Silica-propylsulfonic acid | Friedländer | Solvent-free, Microwave | Reusable, fast, high yield | tandfonline.com |
| Amberlyst-15 resin | Friedländer | Refluxing ethanol | Heterogeneous, reusable ion exchange resin | nih.gov |
| PEG-SO₃H | Friedländer | Aqueous medium | Reusable for multiple cycles | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | One-pot three-component | Water | Green solvent, good yield | tandfonline.com |
| Chitosan-SO₃H | Friedländer | Solvent-free | Biodegradable, recyclable solid acid | researchgate.net |
Targeted Synthesis of 8-Methoxy-2,5-dimethylquinoline and Substituted Analogues
The construction of the this compound scaffold can be approached through several strategic disconnections, primarily falling into two categories: building the quinoline core from acyclic precursors and the late-stage functionalization of a pre-formed quinoline ring.
Precursor-Based Synthesis Strategies
These strategies involve the assembly of the quinoline ring system from non-cyclic starting materials. A prominent and versatile method in this category is the Baylis-Hillman reaction.
Baylis–Hillman Approach Utilizing 2-Nitrobenzaldehydes
The Baylis-Hillman reaction offers a powerful method for carbon-carbon bond formation, creating multifunctional adducts that are ideal precursors for heterocyclic synthesis. researchgate.netrsc.orgorganic-chemistry.org The general approach involves the reaction of an aldehyde with an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine. organic-chemistry.org For the synthesis of quinoline derivatives, 2-nitrobenzaldehydes are particularly useful starting materials. researchgate.netunilag.edu.ng
The reaction between a 2-nitrobenzaldehyde (B1664092) derivative, such as 5-methoxy-2-nitrobenzaldehyde, and an activated alkene like methyl vinyl ketone (MVK), yields a Baylis-Hillman adduct. researchgate.netcore.ac.uk This adduct, a 4-hydroxy-3-methylene-4-(nitrophenyl)butan-2-one derivative, contains the necessary functionalities for subsequent cyclization. The critical step is the reductive cyclization of this adduct. researchgate.netunilag.edu.ng This is typically achieved through catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst, or by using reducing agents like stannous chloride (SnCl₂). unilag.edu.ng The reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to afford the quinoline ring system. researchgate.net
For instance, the reaction of 8-methoxy-2-nitrobenzaldehyde with MVK was reported to yield the corresponding Baylis-Hillman product, albeit in a modest 24% yield due to the formation of a bis-MVK adduct as the major product (60%). researchgate.net This highlights a potential competing reaction that can affect the efficiency of the synthesis. The subsequent reductive cyclization of these adducts provides access to a range of quinoline derivatives. researchgate.netunilag.edu.ng The choice of reducing agent and reaction conditions can influence the final product, sometimes leading to quinoline-N-oxides in addition to the desired quinoline. researchgate.netcore.ac.uk These N-oxides can, however, be readily converted to the corresponding quinolines using reagents like phosphorus tribromide (PBr₃). core.ac.uk
Catalytic Methodologies in Quinoline Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both heterogeneous and homogeneous catalysis have been successfully applied to the synthesis of quinolines.
Silver(I)-Exchanged Montmorillonite K10 Catalysis
A notable development in heterogeneous catalysis is the use of clay-based catalysts. Montmorillonite K10, a type of clay, can be modified by exchanging its native cations with other metal ions, such as silver(I), to create a potent and recyclable solid acid catalyst. semanticscholar.orgukzn.ac.za This Ag(I)-exchanged Montmorillonite K10 has proven effective in catalyzing the Döebner-von Miller reaction, a classic method for quinoline synthesis. semanticscholar.orgukzn.ac.zaresearchgate.net
This improved Döebner-von Miller reaction involves the condensation of anilines with α,β-unsaturated aldehydes under solvent-free conditions. semanticscholar.orgukzn.ac.za The Ag(I)-exchanged Montmorillonite K10 catalyst facilitates the cyclization and subsequent oxidation steps, leading to the formation of substituted quinolines in good to excellent yields. semanticscholar.orgresearchgate.net One of the significant advantages of this methodology is the reusability of the catalyst; it can be recovered by simple filtration and reused multiple times without a significant loss of activity. semanticscholar.orgukzn.ac.zaresearchgate.net This environmentally benign approach accommodates a variety of aromatic and aliphatic α,β-unsaturated aldehydes, making it a versatile tool for generating a library of quinoline derivatives. semanticscholar.orgukzn.ac.za
Iridium-Catalyzed Borylation Strategies
For the synthesis of specifically substituted analogues, late-stage functionalization via C-H activation is a powerful strategy. rsc.org Iridium-catalyzed C-H borylation has emerged as one of the most effective methods for the direct introduction of a boronate ester group onto an aromatic or heteroaromatic ring. rsc.orgrsc.orgillinois.edu This boronate functionality is highly versatile and can be subsequently converted into a wide range of other functional groups through well-established cross-coupling reactions. rsc.org
The regioselectivity of the iridium-catalyzed borylation of quinolines is primarily governed by steric factors. rsc.orgresearchgate.net The most widely used catalyst system consists of an iridium precursor like [Ir(OMe)cod]₂ and a bipyridyl ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). rsc.orgresearchgate.net For many quinoline derivatives, borylation occurs selectively at the C8 position, which is often the most sterically accessible and electronically favorable site. nih.gov However, underlying electronic effects can also influence the regioselectivity, especially when reactions are conducted at room temperature. rsc.orgresearchgate.net The site of borylation can often be predicted by analyzing the ¹H NMR spectrum of the starting material, with the reaction favoring the most deshielded, sterically accessible C-H bond. rsc.orgresearchgate.net This strategy provides a direct route to 8-borylated quinolines, which are key intermediates for accessing compounds like 8-arylquinolines. thieme-connect.com
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic protocol.
In the Baylis-Hillman approach , optimizing yields often involves careful selection of the catalyst, solvent, and reactant concentrations. For example, dissolving the catalyst, such as DABCO, in the solvent before adding the aldehyde has been observed to improve the yield of the Baylis-Hillman adduct. core.ac.uk The choice of the activated alkene and the substituents on the 2-nitrobenzaldehyde also significantly impacts the reaction's efficiency and can lead to competing side reactions, as seen with the formation of bis-adducts. researchgate.net
For Silver(I)-exchanged Montmorillonite K10 catalysis , optimization studies have focused on reaction conditions such as temperature and catalyst loading. The Döebner-von Miller reaction using this catalyst has been shown to work best under solvent-free, conventional heating conditions, affording quinoline derivatives in yields ranging from 42-89% within 3 hours. ukzn.ac.za The catalyst loading and the method of catalyst preparation, including the concentration of the silver salt solution used for the ion exchange, are critical parameters. scispace.combcrec.id The reusability study itself is a form of optimization, demonstrating the robustness and cost-effectiveness of the catalytic system. ukzn.ac.za
The Iridium-catalyzed borylation reaction is sensitive to the choice of ligand, solvent, and temperature. acs.orgnih.gov While dtbpy is a commonly used ligand, others like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) have been shown to provide higher yields for challenging substrates due to the increased stability and longer lifetime of the catalyst. escholarship.org Optimization experiments have shown that solvents like cyclopentyl methyl ether (CPME), MTBE, and THF can be used, with the optimal choice depending on the specific substrate and ligand system. acs.orgnih.gov Reaction temperature also plays a critical role; while many borylations are run at elevated temperatures, conducting them at room temperature can sometimes reveal and exploit subtle electronic effects to control regioselectivity. rsc.org High-throughput experimentation (HTE) platforms are increasingly being used to rapidly screen a wide range of ligands, catalysts, and conditions to quickly identify the optimal parameters for a given borylation reaction. chemrxiv.orgnih.gov
Interactive Data Table: Summary of Synthetic Strategies
| Methodology | Key Reagents | Targeted Bond Formation | Typical Yields | Key Advantages | Reference |
| Baylis-Hillman Approach | 2-Nitrobenzaldehydes, Activated Alkenes, DABCO, Pd/C | C-C bond, Quinoline ring formation | Moderate to Good | Builds core scaffold from precursors | researchgate.netunilag.edu.ngcore.ac.uk |
| Ag(I)-Montmorillonite K10 Catalysis | Anilines, α,β-Unsaturated Aldehydes, Ag(I)-MMT K10 | Quinoline ring formation (Döebner-von Miller) | Good to Excellent (42-89%) | Reusable, environmentally benign catalyst | semanticscholar.orgukzn.ac.zaresearchgate.net |
| Iridium-Catalyzed Borylation | Quinolines, B₂pin₂, [Ir(OMe)cod]₂, dtbpy/tmphen | C-H to C-B bond (C8-selective) | Good to Excellent | Late-stage functionalization, high versatility | rsc.orgrsc.orgnih.govthieme-connect.com |
Analytical Characterization of Synthesized Quinoline Derivatives
The structural confirmation of newly synthesized quinoline derivatives, including this compound, is accomplished through a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the molecular structure, substitution patterns, and purity of the compounds. The primary analytical tools employed for this purpose are mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of synthesized quinolines and providing insights into their structural framework through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₃NO by providing an exact mass measurement. The monoisotopic mass of this compound is calculated to be 187.0997 g/mol .
In practice, the analysis of related quinoline structures provides a guide to the expected fragmentation. For instance, the mass spectrum of the closely related analogue 8-Methoxy-2-methylquinoline shows a prominent molecular ion peak and a second peak at [M+1]⁺. nih.gov A common fragmentation pathway for the quinoline ring system involves the expulsion of a hydrogen cyanide (HCN) molecule. chempap.org Other fragmentations, such as the loss of methyl or methoxy (B1213986) radicals, can also be observed, helping to confirm the identity and substitution pattern of the synthesized molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the quinoline derivatives. The IR spectrum provides characteristic absorption bands that confirm the presence of the methoxy group and the aromatic system.
In a typical analysis of an 8-methoxy-substituted quinoline, the following characteristic peaks are observed:
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For the parent compound 8-methoxyquinoline, this has been observed at 3049 cm⁻¹. researchgate.net
Aliphatic C-H Stretch: The methyl groups on the quinoline ring will exhibit C-H stretching absorptions in the region of 2850-2960 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the quinoline aromatic ring system result in characteristic peaks, typically in the 1500-1600 cm⁻¹ range. 8-methoxyquinoline, for example, displays a C=C stretch at 1570 cm⁻¹. researchgate.net
C-O Ether Stretch: The presence of the 8-methoxy group is definitively confirmed by a strong C-O stretching band, which is expected in the 1200-1275 cm⁻¹ region for aryl ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful tool for elucidating the precise molecular structure of quinoline derivatives. It allows for the mapping of the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the quinoline core would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The singlet for the methoxy group (O-CH₃) protons would be found in the midfield region (around δ 4.0 ppm). The protons of the two methyl groups (C-CH₃) attached to the quinoline ring would appear as sharp singlets in the upfield region (typically δ 2.5-3.0 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in its asymmetric structure. The chemical shifts would confirm the presence of the aromatic carbons, the two methyl carbons, the methoxy carbon, and the carbons of the quinoline heterocyclic ring. The characterization of complex quinoline derivatives often involves advanced 2D NMR techniques like HSQC, HMBC, and COSY to definitively assign all proton and carbon signals and confirm connectivity. mdpi.comrsc.org
The table below summarizes the key analytical data used in the characterization of these quinoline derivatives.
| Compound | Technique | Observed/Expected Data | Reference |
|---|---|---|---|
| This compound | HRMS | Expected [M+H]⁺ at m/z 188.1070 for C₁₂H₁₄NO⁺ | |
| IR (cm⁻¹) | Expected ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1570 (C=C), ~1250 (C-O) | researchgate.netresearchgate.net | |
| ¹H NMR (ppm) | Expected ~7.0-8.5 (Ar-H), ~4.0 (OCH₃), ~2.5-3.0 (CH₃) | rsc.org | |
| 8-Methoxyquinoline | IR (cm⁻¹) | 3049 (Ar C-H), 1570 (C=C) | researchgate.netresearchgate.net |
| 8-Methoxy-2-methylquinoline | GC-MS (m/z) | 173 (M⁺), 172 | nih.gov |
| Polyhydroquinoline Derivatives | ¹³C NMR (ppm) | Wide range of signals confirming complex structures, e.g., 19.7-195.5 | rsc.org |
Chemical Reactivity and Derivatization of 8 Methoxy 2,5 Dimethylquinoline Structures
Electrophilic and Nucleophilic Substitution Patterns on the Quinoline (B57606) Ring
The substitution pattern of 8-Methoxy-2,5-dimethylquinoline is governed by the electronic nature of its two constituent rings and the influence of the methoxy (B1213986) and methyl substituents. The quinoline ring system consists of a benzene (B151609) ring (carbocyclic) fused to a pyridine (B92270) ring (heterocyclic).
Electrophilic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the presence of the electron-donating 8-methoxy and 5-methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions. The C8-methoxy group strongly activates the C7 and C5 positions, while the C5-methyl group activates the C6 position. Consequently, electrophilic attack is predicted to occur preferentially on the carbocyclic ring. For instance, nitration of 8-methoxyquinoline, a related compound, yields 5-nitro-8-methoxyquinoline, demonstrating the directing effect of the methoxy group. nih.gov Similarly, extensive bromination of a tetrahydroquinoline analog resulted in substitution at available positions on the carbocyclic ring, highlighting its susceptibility to electrophiles. mdpi.com
In contrast, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are electron-deficient. This reactivity is significantly enhanced if the quinoline nitrogen is quaternized or converted to an N-oxide, which further withdraws electron density from the heterocyclic ring. While direct nucleophilic substitution on this compound is less common, derivatives such as chloro-substituted quinolines can readily undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
Table 1: Predicted Reactivity for Electrophilic and Nucleophilic Substitution
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Directing Influence |
|---|---|---|---|
| Pyridine Ring | |||
| C2 | Deactivated | Activated | - |
| C3 | Deactivated | Deactivated | - |
| C4 | Deactivated | Activated | - |
| Benzene Ring | |||
| C6 | Activated | Deactivated | ortho to C5-methyl |
| C7 | Activated | Deactivated | ortho to C8-methoxy |
Cycloaddition Reactions and Formation of Complex Polycyclic Systems
This compound serves as a precursor for the synthesis of more complex, fused polycyclic systems, such as indolo[2,3-b]quinolines. These structures, often related to the natural product neocryptolepine (B1663133), are synthesized through reactions that typically involve a key cyclization step. rsc.orgnih.gov
A general and effective strategy for constructing the indolo[2,3-b]quinoline core involves the acid-catalyzed condensation and cyclization of a substituted 2-aminoquinoline (B145021) derivative with an indole (B1671886). acs.org For example, a synthetic route to a related neocryptolepine derivative involves the reaction of a 2-(methylamino)benzaldehyde (B1584906) intermediate with a substituted indole in the presence of p-toluenesulfonic acid. acs.org This type of reaction, known as the Graebe-Ullmann synthesis or a related variant, forms the additional five-membered ring, fusing the indole and quinoline systems.
Another powerful method is the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a derivative of the title compound) has been reported, highlighting the ability of the quinoline scaffold to be elaborated into these complex heterocyclic systems. nih.govmpu.edu.modoaj.orgresearchgate.net Such syntheses underscore the utility of the quinoline core in building structurally diverse and medicinally relevant molecules. nih.govnih.gov
Functional Group Interconversions at Methoxy and Methyl Positions
The substituents on the this compound ring can be chemically modified to generate a variety of derivatives.
Methoxy Group: The 8-methoxy group is a key site for functional group interconversion. It is susceptible to oxidative demethylation, a common metabolic transformation that can also be achieved synthetically to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. nih.gov Cleavage of the ether bond is typically performed using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 8-hydroxyquinolines are valuable ligands and synthetic intermediates themselves. researchgate.net
Methyl Groups: The methyl groups at the C2 and C5 positions are generally more robust and less reactive than the methoxy group. nih.gov However, under specific and often harsh conditions, they can undergo transformations. For instance, benzylic-type oxidation could potentially convert the methyl groups to aldehydes or carboxylic acids using strong oxidizing agents. Radical-mediated halogenation could also introduce functionality, creating a handle for further derivatization.
Table 2: Potential Functional Group Interconversions
| Initial Group | Position | Reagent Example | Product Group |
|---|---|---|---|
| Methoxy | C8 | BBr₃ or HBr | Hydroxyl |
| Methyl | C2, C5 | Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid |
| Methyl | C2, C5 | NBS, radical initiator | Bromomethyl |
Oxidative and Reductive Transformations
The quinoline core of this compound can participate in both oxidative and reductive processes.
Reduction: The quinoline ring system can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method to achieve this transformation. The reduction typically occurs on the more electron-deficient pyridine ring, yielding 8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline.
Oxidation: Conversely, the corresponding tetrahydroquinoline can be oxidized to regenerate the aromatic quinoline system. nih.gov This aromatization is a key step in some synthetic sequences. The quinoline ring itself is relatively stable to oxidation, but under forcing conditions or in the presence of specific reagents, degradation can occur. The formation of reactive oxygen species (ROS) has been noted in studies involving complex derivatives, indicating the molecule's ability to participate in redox cycling under certain biological conditions. acs.org
Interconversion between Quinoline and Quinoline N-oxide Derivatives
Oxidation of the nitrogen atom in the quinoline ring provides a versatile synthetic intermediate, the quinoline N-oxide.
Formation of N-Oxides: The lone pair of electrons on the quinoline nitrogen can be readily oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide/catalyst system. nih.gov The resulting this compound N-oxide exhibits altered reactivity compared to the parent quinoline.
Reactivity of N-Oxides: The N-oxide group significantly influences the electronic properties of the quinoline ring. It activates the C2 and C4 positions for both nucleophilic attack and certain electrophilic substitutions. A key reaction of quinoline N-oxides is deoxygenative functionalization. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the C2 position. More advanced methods allow for direct C-H functionalization at the C2 position, where the N-oxide acts as an internal oxidant and is removed in the process. researchgate.net This provides a powerful, step-economical method for introducing aryl or alkyl groups at the C2 position, offering a direct route to a wide array of substituted quinolines. researchgate.net
Mechanistic Investigations of Biological Activities of 8 Methoxy 2,5 Dimethylquinoline Analogues
General Overview of Diverse Biological Potencies of Quinoline (B57606) Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are fundamental to the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov The core structure, consisting of a fused benzene (B151609) and pyridine (B92270) ring system, serves as a versatile scaffold for a wide array of pharmacological activities. researchgate.net Researchers have extensively synthesized and evaluated quinoline derivatives, revealing a broad spectrum of biological potencies. researchgate.netresearchgate.net These compounds have been successfully screened for anti-inflammatory, anticancer, antimalarial, and antibacterial properties. researchgate.net
The medicinal importance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic drugs. researchgate.net The diverse applications of quinoline derivatives extend to treatments for a variety of conditions, showcasing their roles as antibacterial, antifungal, antiviral, antimycobacterial, and antiprotozoal agents. researchgate.netnih.gov Furthermore, they have demonstrated significant effects on the cardiovascular and central nervous systems, acting as antioxidants, anticonvulsants, analgesics, and anti-inflammatory agents. researchgate.net The low cytotoxicity often associated with quinoline scaffolds, combined with their diverse biological applications, makes them a vital area of focus in medicinal chemistry. researchgate.net The development of numerous synthetic strategies for the quinoline ring system highlights the ongoing effort to explore its full therapeutic potential. researchgate.net
Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models
Analogues of 8-methoxy-2,5-dimethylquinoline have demonstrated significant antiproliferative and apoptosis-inducing activities in various cancer cell models. Notably, the neocryptolepine (B1663133) derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has shown potent cytotoxic effects, particularly against colorectal cancer cells. nih.govnih.govmdpi.com Another analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (compound 49), also exhibits remarkable cytotoxicity in colorectal cancer cell lines. nih.gov These compounds inhibit the growth of cancer cells in a concentration- and time-dependent manner. mdpi.comnih.gov
The cytotoxic potential of these analogues has been evaluated across a range of cancer cell lines, with some demonstrating selective activity. For instance, MMNC displayed notable cytotoxicity against colorectal cancer cells HCT116 and Caco-2. mdpi.com Similarly, compound 49 was significantly cytotoxic to HCT116 and Caco-2 cells, with an IC50 value in HCT116 cells that was 17 times lower than that of its parent compound, neocryptolepine. nih.gov The antiproliferative effects of these compounds are not limited to inhibiting cell viability; they also suppress the ability of cancer cells to form colonies. nih.gov
Table 1: Cytotoxicity of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colorectal Cancer | 0.33 |
| Caco-2 | Colorectal Cancer | 0.51 |
| AGS | Gastric Cancer | 3.6 |
| PANC-1 | Pancreatic Cancer | 18.4 |
| SMMC-7721 | Liver Cancer | 9.7 |
Data sourced from MDPI mdpi.com
Cell Cycle Arrest Phenomena (e.g., G2/M Phase Blockage)
A key mechanism through which this compound analogues exert their antiproliferative effects is the induction of cell cycle arrest, specifically at the G2/M phase. nih.govnih.govmdpi.comnih.gov This blockage prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. frontiersin.org Studies on both MMNC and compound 49 have consistently shown an accumulation of cells in the G2/M phase following treatment. mdpi.comnih.gov
Alterations in Mitochondrial Membrane Potential
The mitochondria play a crucial role in the intrinsic pathway of apoptosis. A common event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov Analogues of this compound, such as MMNC and compound 49, have been shown to decrease the mitochondrial membrane potential in cancer cells. nih.govmdpi.comnih.gov This reduction in ΔΨm is an indicator of mitochondrial dysfunction and a prelude to the release of pro-apoptotic factors into the cytoplasm. nih.gov The ability of these compounds to alter mitochondrial membrane potential is a critical aspect of their apoptosis-inducing mechanism. nih.govnih.gov
Induction of Apoptotic Pathways and Associated Molecular Events
Treatment with this compound analogues leads to the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This is a key mechanism for eliminating malignant cells. researchgate.net Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, have been observed in cells treated with these compounds. semanticscholar.org
The induction of apoptosis by these analogues involves various molecular events. For example, the tetracyclic condensed quinoline compound MPTQ, a structural analogue of ellipticine, has been shown to induce apoptosis in neuroblastoma cells through the activation of caspases-9, -3, and -7, which are key executioners of the apoptotic process. semanticscholar.org Furthermore, an increased level of the pro-apoptotic protein Bax has been observed in MPTQ-treated cells. semanticscholar.org The induction of apoptosis can be both caspase-dependent and caspase-independent. semanticscholar.org In the case of MMNC, it was found to predominantly cause late-stage apoptosis in colorectal cancer cells. nih.gov The apoptotic process is often initiated by the activation of specific signaling pathways and the modulation of apoptosis-related proteins. nih.govresearchgate.net
Modulation of Intracellular Signaling Cascades
The biological activities of this compound analogues are mediated through the modulation of critical intracellular signaling cascades that are often dysregulated in cancer. nih.govnih.gov These pathways control fundamental cellular processes such as proliferation, survival, and apoptosis. nih.gov By targeting these pathways, these quinoline derivatives can effectively inhibit tumor progression. nih.gov
Inhibition of PI3K/AKT/mTOR Signaling Pathway
A primary signaling pathway targeted by this compound analogues is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.govnih.gov This pathway is one of the most commonly activated signaling cascades in cancer, promoting cell survival and proliferation. nih.govnih.gov The dysregulation of this pathway is linked to malignant progression and poor prognosis in various cancers. nih.gov
Studies have shown that both MMNC and compound 49 exert their cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov The inhibition of this pathway by these quinoline analogues disrupts the downstream signaling that would otherwise promote cancer cell growth and survival. nih.govnih.gov This makes the PI3K/AKT/mTOR pathway a critical target for the anticancer activity of these compounds, positioning them as promising lead compounds for cancer therapy. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The biological activity of this compound analogues is intricately linked to their chemical structure. SAR studies have been instrumental in elucidating the key molecular features that govern their efficacy and selectivity.
The placement and nature of substituents on the quinoline core are critical determinants of the biological effects of these analogues. Research has shown that even minor modifications can lead to significant changes in activity. For instance, the presence and position of a methoxy (B1213986) group play a crucial role in the anticancer properties of various quinoline-based compounds. researchgate.net Studies on related pyrimidine-2(1H)-selenone derivatives have demonstrated that altering the position of a methoxy substituent can enhance the selectivity of the compounds' antimicrobial activity. nih.gov
In the context of anticancer activity, the lipophilicity of the molecule, influenced by its substituents, has been shown to correlate with cytotoxic effects. Generally, more lipophilic quinoline derivatives have demonstrated better cytotoxic activity against certain cancer cell lines. rsc.org For example, in a series of 2-arylquinoline derivatives, those with greater octanol/water partition coefficients (cLogP) exhibited lower IC50 values, indicating higher potency. rsc.org
The introduction of different functional groups can also modulate the biological activity. For example, the presence of a 3,4,5-trimethoxyphenyl group has been identified as a key feature for potent antitumor activity in certain classes of compounds. mdpi.com Furthermore, the substitution pattern on the aryl ring attached to the quinoline nucleus can significantly influence the antimigratory and cytotoxic activities. researchgate.net
| Compound/Analogue Class | Substituent/Positional Feature | Effect on Biological Activity |
| Pyrimidine-2(1H)-selenones | Methoxy group position | Influences selectivity of antimicrobial activity nih.gov |
| 2-Arylquinolines | Higher lipophilicity (cLogP) | Correlates with increased cytotoxicity in specific cancer cell lines rsc.org |
| Chalcones and Diarylpentanoids | 3,4,5-trimethoxyphenyl group | Important for potent antitumor activity mdpi.com |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy and dimethoxy substitutions | Enhanced antimigratory activity researchgate.net |
A key aspect of the therapeutic potential of this compound analogues is their ability to exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. One analogue, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has shown selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2). mdpi.comnih.gov This selectivity is a crucial attribute for minimizing the side effects commonly associated with chemotherapy.
The mechanisms underlying this selectivity are multifaceted. In the case of MMNC, it has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest specifically in cancer cells. mdpi.comnih.gov This is often achieved by targeting signaling pathways that are hyperactive in cancer cells, such as the PI3K/AKT/mTOR pathway. mdpi.comnih.gov By inhibiting key proteins in this pathway, the compound can effectively halt the uncontrolled proliferation of cancer cells.
Furthermore, some quinoline derivatives have been found to induce apoptosis through p53-independent pathways, which is significant as the p53 gene is often mutated in cancer. mdpi.com The induction of oxidative stress within cancer cells is another mechanism that can lead to selective cell death. nih.gov
Exploration of Other Biological Targets and Mechanisms
Beyond their cytotoxic effects, this compound analogues interact with a variety of other biological targets, leading to a range of cellular responses.
Several quinoline-based compounds have been shown to interact with DNA, a mechanism that can disrupt cellular replication and transcription, ultimately leading to cell death. nih.gov These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding. nih.gov For instance, neocryptolepine, a related alkaloid, is known to bind to DNA. mdpi.com While some methoxy-substituted compounds have been shown to exert their cytostatic effects without intercalating into DNA, their interaction with DNA remains a significant area of investigation. nih.gov
The ability of these compounds to inhibit biosynthesis is another important aspect of their biological activity. By interfering with the synthesis of essential macromolecules like DNA and proteins, these analogues can effectively halt cell growth and proliferation.
Enzymes are critical players in numerous cellular processes, and their modulation by small molecules is a common therapeutic strategy. Analogues of this compound have been found to bind to and modulate the activity of several key enzymes.
One important class of enzymatic targets is the cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.com Molecular docking studies have suggested that MMNC may target CDK1, which could explain its ability to induce cell cycle arrest. mdpi.com Another significant target is topoisomerase II, an enzyme involved in managing the topological state of DNA during replication and transcription. mdpi.com Inhibition of this enzyme can lead to DNA damage and cell death.
Furthermore, these compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer. mdpi.comnih.gov This inhibition is achieved by targeting key kinases within the pathway, such as PI3K, AKT, and mTOR.
| Enzymatic Target | Effect of Analogue Binding | Resulting Biological Effect |
| Cyclin-dependent kinase 1 (CDK1) | Potential inhibition | Cell cycle arrest at G2/M phase mdpi.com |
| Topoisomerase II | Inhibition | Disruption of DNA replication and transcription mdpi.com |
| PI3K/AKT/mTOR pathway kinases | Inhibition of protein expression | Inhibition of cancer cell proliferation and survival mdpi.comnih.gov |
The biological activities of this compound analogues also extend to the regulation of gene expression and cytokine production. By modulating signaling pathways like PI3K/AKT/mTOR, these compounds can indirectly influence the expression of genes involved in cell cycle control, apoptosis, and cell proliferation. mdpi.com For example, treatment with MMNC has been shown to alter the expression of proteins related to the cell cycle in colorectal cancer cells. mdpi.com
The regulation of cytokines, which are signaling molecules involved in inflammation and immune responses, is another area of interest. While direct evidence for cytokine regulation by this compound itself is still emerging, the broader class of quinoline derivatives has been shown to possess anti-inflammatory properties, suggesting a potential role in modulating cytokine activity.
Computational and Theoretical Approaches in Quinoline Derivative Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a quinoline (B57606) derivative, and a biological target, typically a protein or enzyme.
In a notable study, the biological evaluation of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a close analog of 8-Methoxy-2,5-dimethylquinoline, was complemented by molecular docking analysis to elucidate its potential anticancer mechanism. nih.gov The study identified Cyclin-Dependent Kinase 1 (CDK1) as a potential target for MMNC. The docking results revealed specific interactions at the binding site of CDK1.
Key interactions observed in the molecular docking of MMNC with CDK1 include:
A hydrogen bond formed between the imino hydrogen of the ligand and the carbonyl oxygen of the amino acid residue Leucine 83 (LEU83) on the protein.
Strong polar interactions were observed with Tryptophan 84 (TRP84).
The basic amino acids Lysine 33 (LYS33) and Lysine 89 (LYS89), which are positively charged, were found to interact with the ligand within the solvent-accessible surface.
These interactions suggest a stable binding of the indoloquinoline derivative within the active site of CDK1, providing a structural basis for its observed biological activity. Such studies are crucial for the structure-based design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds, thus prioritizing synthetic efforts.
Several QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for various biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, which are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS). researchgate.netresearchgate.net
A variety of descriptors are employed in QSAR studies of quinoline derivatives, including:
Electronic descriptors: Such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), which provide insights into the molecule's reactivity. researchgate.netresearchgate.net
Topological descriptors: Which describe the connectivity and branching of the molecule.
3D descriptors: Derived from the three-dimensional structure of the molecule, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). documentsdelivered.comnih.gov
The predictive power of QSAR models is assessed using various statistical parameters. A well-validated model can then be used to predict the activity of new, untested compounds.
Below is an interactive data table summarizing the statistical parameters from various QSAR studies on quinoline derivatives.
| QSAR Model | Statistical Parameter | Value | Reference |
| CoMFA (hDHODH inhibitors) | q² (cross-validated r²) | 0.672 | documentsdelivered.com |
| r² (non-cross-validated r²) | 0.963 | documentsdelivered.com | |
| r²pred (external validation) | 0.824 | documentsdelivered.com | |
| CoMSIA (hDHODH inhibitors) | q² | 0.613 | documentsdelivered.com |
| r² | 0.896 | documentsdelivered.com | |
| r²pred | 0.793 | documentsdelivered.com | |
| MLR (Topoisomerase I inhibitors) | R² | 0.865 | researchgate.net |
| RMSE (Root Mean Square Error) | 0.316 | researchgate.net | |
| 2D-QSAR (Antimalarials) | r²test | 0.845 | mdpi.com |
| CoMFA (Antimalarials) | r²test | 0.878 | mdpi.com |
| CoMSIA (Antimalarials) | r²test | 0.876 | mdpi.com |
These models provide valuable insights into the structure-activity relationships of quinoline derivatives and guide the design of new analogs with improved potency.
Advanced Theoretical Calculations on Electronic Structure and Reactivity Profiles
Advanced theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of quinoline derivatives. These calculations provide a fundamental understanding of the molecule's properties, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
Theoretical studies on quinoline and its substituted derivatives have shown that the addition of substituents significantly alters their electronic properties. researchgate.net For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) at specific positions on the quinoline ring can influence the electron density distribution and, consequently, the molecule's reactivity towards electrophilic and nucleophilic attack.
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller energy gap generally implies higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. These maps are valuable for predicting the sites of interaction with other molecules. nih.gov For a molecule like this compound, the methoxy group would be expected to increase the electron density on the aromatic ring, influencing its reactivity profile.
Computational Simulation of Reaction Mechanisms and Pathways
Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that may be difficult to observe experimentally. The synthesis of quinolines can be achieved through various methods, with the Doebner-von Miller and Friedländer syntheses being among the most common.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov A plausible mechanism for the synthesis of this compound via this route would involve the reaction of 2-methoxy-5-methylaniline (B41322) with an appropriate α,β-unsaturated aldehyde or ketone. Computational studies can model the various steps, including the initial Michael addition, cyclization, dehydration, and oxidation, to determine the most favorable reaction pathway.
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. nih.govresearchgate.net For the synthesis of this compound, a potential route would be the reaction of 2-amino-3-methylbenzaldehyde (B2521930) with acetone, followed by the introduction of the methoxy group, or starting with an appropriately substituted 2-aminobenzaldehyde. Computational simulations of the Friedländer synthesis can help in understanding the role of the catalyst and the energetics of the condensation and cyclodehydration steps. organic-chemistry.orgresearchgate.netorganic-chemistry.org
These computational approaches provide invaluable insights that complement experimental studies, accelerating the discovery and development of new quinoline-based compounds.
Advanced Research Perspectives and Future Directions for 8 Methoxy 2,5 Dimethylquinoline Analogues
Rational Design and Synthesis of Novel Quinoline (B57606) Analogues with Enhanced Specificity
The rational design of novel quinoline analogues is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy and specificity. Structure-activity relationship (SAR) studies are crucial in this process, revealing how modifications to the quinoline core influence biological activity. For instance, the introduction of electron-donating groups (EDGs) like -CH3 and -OCH3, or electron-withdrawing groups (EWGs) such as -Cl, -F, and -NO2, can significantly alter the electronic properties, lipophilicity, and receptor-binding affinities of quinoline derivatives. researchgate.net
The synthesis of these rationally designed analogues often employs both classical and modern techniques. Traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comnih.gov However, these methods often require harsh reaction conditions. nih.govresearchgate.net Consequently, there is a growing emphasis on developing greener and more efficient synthetic protocols. nih.gov
| Synthetic Method | Description | Key Features |
| Skraup Synthesis | Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. vedantu.com | A classic method for quinoline synthesis. nih.gov |
| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated carbonyl compound. pharmaguideline.com | A versatile method for preparing substituted quinolines. vedantu.com |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. pharmaguideline.com | Leads to the formation of the quinoline ring system. ijpsjournal.com |
Identification and Validation of New Molecular Targets for Therapeutic Intervention
A critical aspect of advancing quinoline-based therapeutics is the identification and validation of new molecular targets. Quinoline derivatives have been shown to interact with a wide array of biological targets, contributing to their diverse pharmacological effects, which include anticancer, antimalarial, and antibacterial properties. nih.govorientjchem.org
Recent research has focused on identifying novel protein targets for quinoline drugs. For example, a functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline compounds in human cells. drugbank.com In the context of cancer, quinoline derivatives have been found to inhibit various molecular targets, including topoisomerases, tyrosine kinases, and heat shock protein 90 (Hsp90). nih.govrsc.org Specifically, some quinoline-based molecules are being investigated as inhibitors of c-Met, VEGF, and EGF receptors, which are crucial in carcinogenic pathways. nih.govnih.gov
For instance, 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline has been studied for its potential as an antitumor agent, with research suggesting it may act by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov Another study on a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also pointed to the modulation of the PI3K/AKT/mTOR pathway as a mechanism for its cytotoxic effects on colorectal cancer cells. nih.gov
Application of State-of-the-Art Analytical and Spectroscopic Techniques for Mechanistic Elucidation
The elucidation of the mechanisms of action of quinoline analogues is heavily reliant on a suite of advanced analytical and spectroscopic techniques. These methods are indispensable for characterizing the synthesized compounds and understanding their interactions with biological systems.
Commonly employed techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of newly synthesized quinoline derivatives. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecules. researchgate.netnih.gov
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the compounds. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a specific application used for the determination of quinoline in various matrices. researchgate.net
UV-Visible Spectroscopy: Employed to study the electronic absorption properties of the molecules. researchgate.netuwindsor.ca
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the compounds in the solid state. nih.gov
These techniques, often used in combination, provide a comprehensive picture of the molecular structure and can offer insights into potential binding modes and interactions with biological targets. nih.govarabjchem.org
Synergistic Integration of Computational and Experimental Methodologies for Lead Compound Discovery
The discovery of lead compounds has been significantly accelerated by the synergistic integration of computational and experimental approaches. orientjchem.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the virtual screening of large compound libraries and the prediction of biological activity, thereby prioritizing candidates for synthesis and experimental testing. arabjchem.orgnih.gov
High-throughput screening (HTS) is a powerful experimental technique that enables the rapid testing of thousands to millions of compounds for a specific biological activity. nuvisan.comyoutube.com This automated process can quickly identify "hit" compounds from large libraries. nuvisan.com The data generated from HTS can then be used to refine computational models, creating a feedback loop that enhances the efficiency of the drug discovery process. youtube.com This combination of in silico and in vitro screening has become an indispensable strategy in modern drug discovery. nih.gov
Development of Sustainable and Eco-Friendly Synthetic Strategies for Quinoline-Based Compounds
In recent years, there has been a significant push towards the development of sustainable and eco-friendly synthetic methods for producing quinoline-based compounds. acs.org This shift is driven by the desire to minimize the environmental impact of chemical synthesis, which often involves hazardous reagents, toxic solvents, and high energy consumption. nih.govresearchgate.net
Green chemistry approaches to quinoline synthesis focus on several key areas:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.nettandfonline.com
Development of Novel Catalysts: Employing catalysts that are more efficient, reusable, and less toxic. researchgate.net This includes the use of nanocatalysts and pincer complexes. acs.orgacs.org
Energy-Efficient Methods: Utilizing techniques such as microwave-assisted synthesis (MAS) and ultrasound irradiation to reduce reaction times and energy consumption. ijpsjournal.comnih.gov
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation, thereby reducing waste and improving efficiency. researchgate.netacs.org
These green synthetic strategies not only offer environmental benefits but can also lead to improved yields and more cost-effective production of quinoline derivatives. acs.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for 8-Methoxy-2,5-dimethylquinoline, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves modifying quinoline scaffolds via methoxy and methyl group substitutions. For example, details a protocol for synthesizing 8-methacroyloxy-quinoline using methacryloyl chloride and triethylamine in anhydrous THF under controlled temperatures (0–5°C). This method achieves an 86% yield after recrystallization from methanol. To adapt this for this compound, researchers could substitute methacryloyl chloride with methylating agents (e.g., methyl iodide) under basic conditions. Optimization may involve adjusting reaction time, temperature, or stoichiometry to minimize byproducts. Column chromatography or HPLC is recommended for purification .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. demonstrates this with a related compound (8-Methoxy-2-methylquinoline), reporting a mean C-C bond length of 0.003 Å and an R factor of 0.046. Key steps include:
- Growing high-quality crystals via slow evaporation.
- Collecting diffraction data using a Bruker D8 VENTURE system.
- Refining structures with software like SHELXL.
Complementary techniques include NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What initial biological screening methods are used to evaluate the compound’s bioactivity?
Methodological Answer: The MTT assay is widely used for cytotoxicity screening. reports IC50 values for a derivative (MMNC) against colorectal cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.33 |
| Caco-2 | 0.51 |
| Protocol: |
Seed cells in 96-well plates (5,000 cells/well).
Treat with compound for 48 hours.
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
Measure absorbance at 570 nm using a microplate reader.
Dose-response curves are analyzed with software like GraphPad Prism .
Advanced Research Questions
Q. How does this compound induce apoptosis in colorectal cancer cells, and what signaling pathways are involved?
Methodological Answer: highlight apoptosis via mitochondrial membrane potential (ΔΨm) disruption and PI3K/AKT/mTOR pathway inhibition. Key steps:
- JC-10 Staining: Treat cells with MMNC (0.1–1 μM), incubate with JC-10 dye, and analyze fluorescence shift (red→green) via flow cytometry.
- Western Blotting: Extract proteins from treated HCT116 cells, separate via SDS-PAGE, and probe for cleaved caspase-3, Bax/Bcl-2 ratios, and phosphorylated AKT/mTOR.
- ROS Detection: Use DCFH-DA probe to quantify reactive oxygen species (ROS) accumulation, a known apoptosis trigger.
Results show G2/M phase arrest and ΔΨm collapse at IC50 concentrations .
Q. How can computational methods elucidate the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (e.g., Schrödinger Suite) predicts binding modes. used this to study MMNC’s interaction with CDK1:
Retrieve CDK1 crystal structure (PDB: 4YC3).
Prepare ligand (MMNC) and protein for docking (optimize charges, remove water).
Run Glide XP docking to identify binding poses and affinity scores.
Key findings: MMNC binds to CDK1’s ATP pocket via hydrophobic interactions and hydrogen bonds with Lys33 and Asp146. MD simulations (100 ns) validate stability .
Q. How do structural modifications (e.g., methoxy/methyl positions) impact bioactivity?
Methodological Answer: compares analogues (e.g., 2-Aminoquinoline vs. 8-Methylquinoline) to highlight substituent effects:
- Methoxy at C8 : Enhances membrane permeability (logP ~3.2 vs. 2.5 for non-methoxy derivatives).
- Methyl at C2/C5 : Increases steric hindrance, reducing off-target binding.
SAR studies involve synthesizing derivatives and testing cytotoxicity (MTT) and kinase inhibition (ADP-Glo™ Assay). For example, removing the C5 methyl group reduces HCT116 activity (IC50 >10 μM) .
Q. What strategies address contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from cell line heterogeneity or assay conditions. Mitigation strategies:
- Standardize Assays : Use identical cell passage numbers, serum concentrations, and incubation times.
- Validate Targets : Perform siRNA knockdown (e.g., AKT1 siRNA in HCT116) to confirm pathway specificity.
- Meta-Analysis : Compare data across multiple platforms (e.g., NCI-60 panel vs. patient-derived organoids). resolved variability by repeating experiments in triplicate and normalizing to housekeeping genes (β-actin) .
Q. How can in vivo models validate the antitumor efficacy of this compound?
Methodological Answer: propose xenograft models:
Inject HCT116 cells into nude mice (5×10<sup>6</sup> cells/mouse).
Administer MMNC (10 mg/kg, i.p., daily) for 21 days.
Monitor tumor volume (caliper measurements) and survival.
Harvest tumors for IHC analysis (Ki-67, TUNEL).
Expected outcomes: ≥50% tumor growth inhibition vs. controls. Toxicity is assessed via serum ALT/AST levels and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
